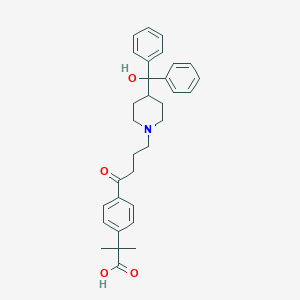

2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid

Descripción

This compound is a structurally complex molecule featuring a central piperidine ring substituted with a hydroxydiphenylmethyl group. A butanoyl chain links the piperidine moiety to a phenyl ring, which is further connected to a 2-methylpropanoic acid group. Its systematic name, (±)-2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]phenyl]-2-methylpropanoic acid, reflects its multi-component architecture .

Propiedades

IUPAC Name |

2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAKDIWPTMPPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120205 | |

| Record name | 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76811-98-8 | |

| Record name | 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76811-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076811988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTANOYL)PHENYL)-2-METHYLPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJS2R7DKY1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid, also known as Ketofexofenadine, is a compound that has garnered interest due to its potential biological activities, particularly in the context of antihistaminic properties. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C32H37NO4

- Molecular Weight : 499.64 g/mol

- CAS Number : 76811-98-8

- IUPAC Name : 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C32H37NO4 |

| Molecular Weight | 499.64 g/mol |

| CAS Number | 76811-98-8 |

| Purity | Typically ≥95% |

Ketofexofenadine is primarily recognized as an H1-antihistamine. Its mechanism of action involves selective antagonism of the H1 receptor, which plays a critical role in mediating allergic responses. By blocking this receptor, Ketofexofenadine can alleviate symptoms associated with allergies, such as itching, sneezing, and runny nose.

Biological Activity

Research indicates that Ketofexofenadine exhibits several biological activities:

- Antihistaminic Activity : As an H1 receptor antagonist, it effectively reduces histamine-induced symptoms.

- Anti-inflammatory Effects : Some studies suggest that it may also possess anti-inflammatory properties, contributing to its therapeutic effects in allergic conditions.

- CNS Penetration : Unlike first-generation antihistamines, Ketofexofenadine is designed to minimize central nervous system (CNS) penetration, thereby reducing sedation and other CNS-related side effects.

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial assessed the efficacy of Ketofexofenadine in patients with allergic rhinitis. The study found significant improvement in nasal symptoms compared to placebo groups. Patients reported reduced nasal congestion and sneezing after administration over a period of two weeks.

Case Study 2: Safety Profile Evaluation

Another study focused on the safety profile of Ketofexofenadine compared to other antihistamines. Results indicated a favorable safety profile with minimal adverse effects reported. The compound was well-tolerated among participants with no significant CNS effects observed.

Table 2: Summary of Clinical Findings

| Study Type | Findings |

|---|---|

| Efficacy Trial | Significant symptom reduction in allergic rhinitis |

| Safety Evaluation | Favorable safety profile; minimal CNS effects |

Aplicaciones Científicas De Investigación

Antihistamine Activity

Ketofexofenadine is structurally related to fexofenadine, an H1-antihistamine used to treat allergic symptoms. Research indicates that Ketofexofenadine may exhibit similar antihistaminic properties, making it a subject of interest for developing new antihistamines with improved efficacy or reduced side effects .

Impurity Profiling in Drug Development

As a known impurity of fexofenadine, Ketofexofenadine plays a crucial role in quality control during drug manufacturing. Understanding its behavior and effects can help ensure the safety and efficacy of antihistamine formulations. Regulatory agencies often require detailed profiling of impurities to assess their impact on drug safety .

Study on Pharmacokinetics

A study demonstrated that the pharmacokinetic profile of Ketofexofenadine could provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics when compared to fexofenadine. This information is vital for understanding how impurities might influence the overall pharmacological profile of the primary drug .

Efficacy in Allergic Responses

Research involving animal models has shown that Ketofexofenadine may have potential benefits in mitigating allergic responses similar to those treated by fexofenadine. This suggests that further exploration of its therapeutic effects could lead to novel applications in allergy management .

Análisis De Reacciones Químicas

Alkylation of Diphenylpiperidine Methanol

A high-yield alkylation reaction involves the coupling of 4-(hydroxydiphenylmethyl)piperidine with methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropanoate under reflux conditions in toluene.

| Yield | Reagents/Conditions | Key Observations |

|---|---|---|

| 80% | KHCO₃, KI, toluene, reflux (30h) | Optimal molar ratio (1:0.1:2.23 for substrate:KI:base) minimizes byproducts . |

This reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the chlorobutyryl intermediate .

Catalytic Hydration of Alkyne Intermediate

A pre-alkyne intermediate undergoes gold-catalyzed hydration to form the ketone:

| Yield | Reagents/Conditions | Key Observations |

|---|---|---|

| 95% | Ph₃AuCl, AgCF₃SO₃, p-TsOH in ethanol (48h) | High regioselectivity due to π-acid gold catalysis . |

The reaction mechanism involves Markovnikov addition of water to the alkyne, followed by keto-enol tautomerization .

Hydrolysis Reactions

The methyl ester derivative of fexofenadinone undergoes hydrolysis to yield the free carboxylic acid:

Jones Oxidation

The hydroxyl group in fexofenadinone precursors is oxidized to a ketone using Jones reagent:

| Substrate | Reagents/Conditions | Yield |

|---|---|---|

| Alcohol intermediate | CrO₃/H₂SO₄ in acetone (18h) | 61% |

This step is critical for introducing the ketone functionality in synthetic intermediates .

Mercuric Oxide-Mediated Oxidation

Mercuric oxide in sulfuric acid converts alkynes to ketones:

| Substrate | Reagents/Conditions | Yield |

|---|---|---|

| Alkyne intermediate | HgO, H₂SO₄ (55°C, 3.5h) | 28.3% |

Impurity Formation

Key impurities arise during synthesis:

Catalytic and Solvent Effects

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several pharmacologically relevant molecules, as outlined below:

Pharmacological and Physicochemical Comparisons

- Receptor Binding : The hydroxydiphenylmethyl group in the target compound likely improves binding to hydrophobic pockets in enzymes or receptors, compared to Bezafibrate’s chlorobenzoyl group .

- Solubility : The hydrochloride salt form (mentioned in ) may enhance aqueous solubility over free acid forms of analogs like the cyclopropanecarbonyl derivative .

- Metabolic Stability: The butanoyl linker balances lipophilicity and metabolic degradation, whereas shorter chains (e.g., ethyl in Bezafibrate) or halogenated groups (e.g., chlorobutanoyl in ) may alter clearance rates .

Research Findings and Gaps

- The piperidine ring’s role in modulating central nervous system (CNS) penetration remains unexplored but could differentiate it from peripherally acting analogs .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: A multi-step synthesis should prioritize protecting reactive groups (e.g., the hydroxydiphenylmethyl moiety) and selecting catalysts for coupling reactions. For example, Friedel-Crafts alkylation (as in ) or piperidine acylation steps may require Lewis acids. Reaction intermediates should be monitored via HPLC () to ensure fidelity. Statistical experimental design (DOE) can optimize parameters like solvent polarity and temperature ( ).

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC : Use a methanol-buffer mobile phase (65:35, pH 4.6) with sodium 1-octanesulfonate for impurity profiling ().

- NMR : Confirm structural integrity, especially stereochemistry at the piperidine and propanoic acid moieties.

- Mass Spectrometry (MS) : Validate molecular weight and detect by-products (e.g., related propanoic acid derivatives in ).

Reference:

Q. What are common impurities in the synthesis, and how are they identified?

Methodological Answer: Impurities may include truncated intermediates (e.g., 2-(4-ethylphenyl)propanoic acid, ) or oxidation by-products. Cross-reference with pharmacopeial standards (e.g., EP impurities K, L, M, N in ) using retention time matching in HPLC. Quantify impurities via calibration curves validated under ICH guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the piperidinylbutanoyl coupling step?

Methodological Answer: Apply DOE to screen variables such as catalyst loading, solvent polarity, and reaction time. For instance, a central composite design (CCD) can identify interactions between parameters. Use HPLC-MS to track by-product formation (). Computational tools (e.g., quantum chemical calculations, ) may predict steric hindrance or electronic effects influencing coupling efficiency.

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR) between synthetic batches?

Methodological Answer:

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals from aromatic or piperidine protons.

- Cross-Validation : Compare with reference standards (e.g., EP impurities in ).

- Isotopic Labeling : Trace unexpected signals to solvent or reagent contamination.

Reference:

Q. What computational methods aid in predicting the compound’s reactivity or stability?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) can model transition states for hydrolysis or oxidation pathways. Tools like ICReDD’s reaction path search algorithms ( ) integrate experimental data to refine predictions. Molecular dynamics simulations assess stability under varying pH/temperature conditions.

Q. How to design a stability study to assess degradation under different storage conditions?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Monitor degradation via HPLC for new peaks (e.g., hydrolysis of the butanoyl group). Kinetic modeling (Arrhenius equation) predicts shelf life. Validate methods using forced degradation studies (acid/base/oxidative stress).

Reference:

Q. What safety precautions are critical when handling reactive intermediates?

Methodological Answer:

- PPE : Use nitrile gloves and ventilated hoods for intermediates with benzimidazole or ethoxyethyl groups ( ).

- Incompatibility Checks : Avoid strong oxidizers near hydroxydiphenylmethyl moieties.

- Waste Disposal : Neutralize acidic by-products (e.g., propanoic acid derivatives) before disposal.

Notes

- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting.

- Advanced vs. Basic : Differentiated by complexity (e.g., DOE vs. standard HPLC protocols).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.